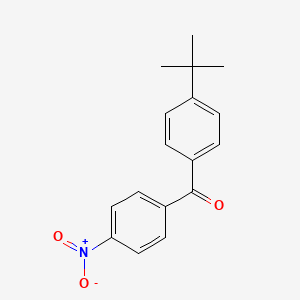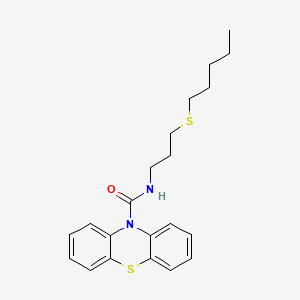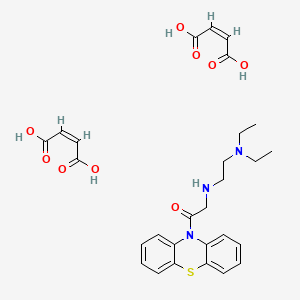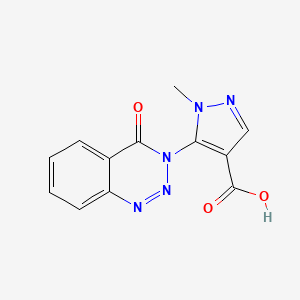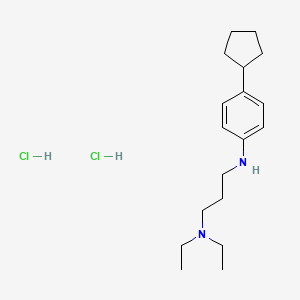
3-Chloro-4-methyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the pyrrole ring
Métodos De Preparación
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-4-methylpyrrole with maleic anhydride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
3-Chloro-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: This compound has an ethyl group instead of a chlorine atom at the 3-position, leading to different chemical reactivity and applications.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Propiedades
Número CAS |
69636-50-6 |
|---|---|
Fórmula molecular |
C5H4ClNO2 |
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
3-chloro-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H4ClNO2/c1-2-3(6)5(9)7-4(2)8/h1H3,(H,7,8,9) |
Clave InChI |
PSOSICZGLLPDFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


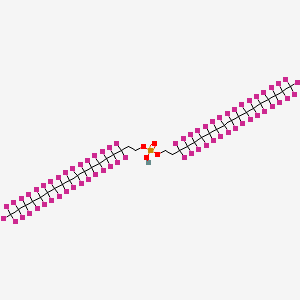
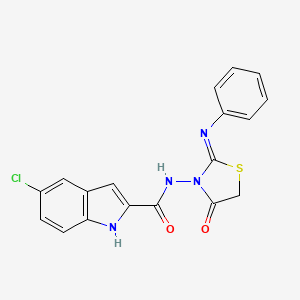
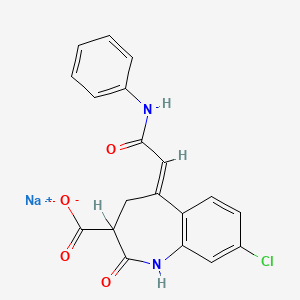
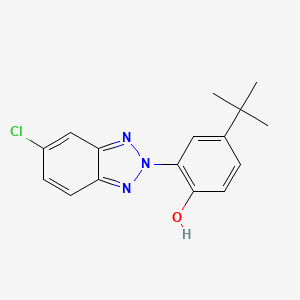
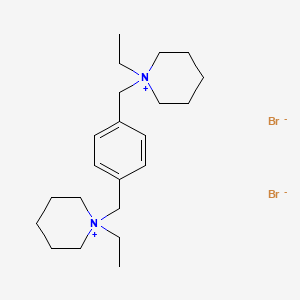
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

